Anti‑Proliferative Potency in Gallium‑Resistant Lung Adenocarcinoma: Direct Comparison with Gallium Acetylacetonate
Compound 5476423 (1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide) exhibited an 80‑fold increase in anti‑proliferative potency relative to gallium acetylacetonate (GaAcAc) in gallium‑resistant (R) human lung adenocarcinoma A549 cells [1]. The IC₅₀ values were derived from dose‑response cell viability assays comparing R‑cells treated with the compound versus the gallium standard [1]. In the same study, the companion lead 7919469 achieved only a 13‑fold potency increase, highlighting the superior capacity of 5476423 to overcome gallium resistance [1].
| Evidence Dimension | Anti‑proliferative potency (fold‑increase over GaAcAc) in gallium‑resistant A549 cells |
|---|---|
| Target Compound Data | 80‑fold increased potency vs. GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); companion lead 7919469 showing 13‑fold increase |
| Quantified Difference | 80‑fold vs. 13‑fold (6.2‑fold advantage over the next best screening hit) |
| Conditions | Gallium‑resistant (R) human lung adenocarcinoma A549 cells; dose‑response cell viability assay |
Why This Matters
For procurement aimed at studying gallium‑resistant lung cancer models, this compound provides a substantially larger potency window than the reference standard, reducing the compound quantity required for in vitro experiments.
- [1] Oyewumi, M.O., Alazizi, A., Liva, S., Lin, L. & Geldenhuys, W.J. Screening and identification of novel compounds with potential anti‑proliferative effects on gallium‑resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett. 24, 4553–4556 (2014). View Source
